4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide
Overview
Description
4-(5-amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Tetrahydroquinoline Derivatives : A study by Sirakanyan et al. (2015) explored the synthesis of various tetrahydroquinoline derivatives, including structures similar to the compound . They found unexpected results in the cyclization process, leading to the formation of novel compounds (Sirakanyan et al., 2015).
Formation of Pyrazolo[3,4-b]Pyridines : Utilizing a Smiles-like rearrangement in the synthesis process, the study by Sirakanyan et al. (2015) also led to the creation of new pyrazolo[3,4-b]pyridines. This rearrangement offers a new method for synthesizing biologically interesting compounds with good to excellent yields (Sirakanyan et al., 2015).
Antimicrobial and Antitumor Activities
Antimycobacterial Properties : Senthilkumar et al. (2009) synthesized compounds structurally related to the compound , which demonstrated significant in vitro antimycobacterial activity against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Antitumor Potential : Alqasoumi et al. (2010) reported the synthesis of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety, showing promising in vitro antitumor activity. Some compounds outperformed the reference drug Doxorubicin in efficacy (Alqasoumi et al., 2010).
Antioxidant and Enzyme Inhibition Properties
Lipoxygenase Inhibition : Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, displaying notable inhibition against the lipoxygenase enzyme. This finding suggests potential therapeutic applications for inflammatory ailments (Abbasi et al., 2017).
Antioxidant Activity in Lubricating Oils : Habib et al. (2014) synthesized quinazolones that exhibited high antioxidant activity, suggesting their utility in enhancing the performance of lubricating oils (Habib et al., 2014).
Properties
IUPAC Name |
4-[5-amino-6-(1-oxo-3,4-dihydro-2H-isoquinolin-6-yl)pyrazin-2-yl]-N-cyclopropyl-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-28(17-5-6-17)32(30,31)18-7-2-14(3-8-18)20-13-26-22(24)21(27-20)16-4-9-19-15(12-16)10-11-25-23(19)29/h2-4,7-9,12-13,17H,5-6,10-11H2,1H3,(H2,24,26)(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTJEMBCNXZLST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C4=CC5=C(C=C4)C(=O)NCC5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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